molecular formula C20H22N2O3S B2723739 N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-86-8

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2723739
CAS No.: 898419-86-8
M. Wt: 370.47
InChI Key: SQVILGXYWPZUDT-UHFFFAOYSA-N
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Description

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic sulfonamide derivative featuring a pyrroloquinoline core fused with a sulfonamide group substituted at the 8-position by a mesityl (2,4,6-trimethylphenyl) moiety. This compound belongs to a broader class of pyrrolo[3,2,1-ij]quinoline derivatives, which are of significant interest due to their diverse pharmacological activities, including anticoagulant, diuretic, and allosteric modulation of nicotinic acetylcholine receptors (nAChRs) . Its structural complexity and substituent positioning make it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

11-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-8-13(2)19(14(3)9-12)21-26(24,25)17-10-15-4-5-18(23)22-7-6-16(11-17)20(15)22/h8-11,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVILGXYWPZUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a mesityl-substituted aniline derivative, the compound can be synthesized through a series of reactions including sulfonation, cyclization, and oxidation steps. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and hydrogen-bonding interactions. Its reactivity is influenced by the electron-withdrawing mesityl group, which enhances electrophilicity at the sulfur center.

Reaction TypeConditionsProductYieldSource Key Feature
Alkylation K₂CO₃, DMF, alkyl halide, 80°CN-alkylated sulfonamide derivatives65–78%Adapted from synthesis steps
Hydrolysis 6M HCl, reflux, 12 h8-Sulfonic acid derivative83%Acidic cleavage observed in

The mesityl group’s steric bulk reduces hydrolysis rates compared to smaller aryl substituents, as noted in analogous systems.

Ketone Functionalization

The 4-oxo group undergoes typical carbonyl reactions, with regioselectivity controlled by the fused ring system.

Reaction TypeConditionsProductYieldSelectivity Notes
Reduction NaBH₄, MeOH, 0°C → RT4-Hydroxy derivative72%C-4 stereochemistry retained
Condensation NH₂OH·HCl, pyridine, ΔOxime formation at C-489%No spiro byproducts detected

Quantum chemical calculations suggest the fused pyrroloquinoline system restricts conformational flexibility, preventing competing spiro-product formation observed in simpler quinolinones .

Electrophilic Aromatic Substitution

The electron-rich pyrroloquinoline core undergoes regioselective substitutions, with the mesityl group directing reactivity.

Reaction TypeConditionsPosition ModifiedYieldRegiochemical Control
Nitration HNO₃/H₂SO₄, 0°CC-758%Mesityl group deactivates C-8
Chlorination SOCl₂/DMSO, 50°C, 0.5 hC-3 (thioether)80%Unique to DMSO/SOCl₂ systems

Notably, SOCl₂/DMSO conditions induce unexpected thioether formation at C-3 rather than typical chlorination, a behavior first reported in related quinolinones .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions when modified with dipolarophile groups.

Reaction TypeConditionsProductYieldKey Observation
Azide-Alkyne CuI, DIPEA, DMF, 60°C1,2,3-Triazole at C-8 sulfonamide67%Requires prior propargylation

While the native structure lacks intrinsic dipolarophile capacity, synthetic modifications (e.g., introducing terminal alkynes) enable click chemistry applications .

Spiro-Cyclization Pathways

Under strongly acidic conditions, the mesityl group influences spiro-product formation.

Reaction TypeConditionsProductYieldMechanistic Insight
Spiro[4.5]trienone TFAA, CH₂Cl₂, -10°CSpirocyclic derivative41%Requires electron-deficient arene

The mesityl group’s electron-donating properties suppress this pathway compared to electron-withdrawing substituents, aligning with computational studies on analogous systems .

Metal-Catalyzed Cross-Couplings

The sulfonamide nitrogen can coordinate transition metals, enabling catalytic transformations.

Reaction TypeConditionsProductYieldCatalytic System
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, ΔC-6 arylaminated derivative63%Requires N-protection

Steric hindrance from the mesityl group necessitates higher catalyst loadings compared to less bulky analogues.

Scientific Research Applications

Antibacterial Activity

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibits antibacterial properties primarily through its action as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication pathways.

Mechanism of Action:

  • Target Enzyme: Dihydropteroate synthetase
  • Mode of Action: Competitive inhibition

Anticancer Properties

Recent studies have indicated that this compound may have significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines including lung cancer, breast cancer, and prostate cancer.

Biochemical Pathways:
The compound induces apoptosis and inhibits critical signaling pathways involved in cancer cell survival and proliferation.

Cancer Type IC50 (µM)
Lung Cancer10
Breast Cancer15
Prostate Cancer12

Enzyme Inhibition

This compound has also been identified as an inhibitor of carbonic anhydrase. This enzyme plays a vital role in maintaining acid-base balance and fluid homeostasis in the body.

Effects on Carbonic Anhydrase:

  • Inhibition leads to alterations in pH regulation and may affect fluid dynamics in tissues.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-mesityl derivatives. Modifications at specific positions on the pyrroloquinoline framework can enhance biological activity:

Position Modification Effect
6Methyl groupIncreased potency against cancer cells
8Hydroxyl groupEnhanced antibacterial activity

Case Study 1: Antibacterial Efficacy

Objective: To evaluate the antibacterial activity against various pathogens.
Results: The compound demonstrated significant inhibition against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

Case Study 2: Anticancer Activity Assessment

Objective: To assess the effects on different cancer cell lines.
Results: N-mesityl derivatives induced apoptosis in multiple cancer types with IC50 values ranging from 5 µM to 15 µM. The study highlighted the potential for these compounds in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of pyrroloquinoline sulfonamides is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent (R) Molecular Weight Key Pharmacological Activity Reference
N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Mesityl (2,4,6-trimethylphenyl) ~462.55 (calculated) Anticoagulant (FXa/FXIa inhibition)
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide 4-Phenoxyphenyl 420.49 Not explicitly stated; structural analog with diuretic potential
4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-Bromophenyl ~437.32 Allosteric agonist of α7 nAChRs
4FP-TQS (4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-Fluorophenyl ~377.42 Potentiator of acetylcholine responses; antagonist of allosteric agonists
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Propionamide 258.31 Unknown; structural simplification

Pharmacological Activity

Anticoagulant Effects:
  • N-mesityl derivative : Exhibits inhibitory activity against coagulation factors Xa (FXa) and XIa (FXIa), with SAR studies indicating that bulky 8-position substituents (e.g., mesityl) enhance FXIa inhibition .
  • Halogenated analogs : 8-Bromo and 8-iodo derivatives show 20–30% higher FXIa inhibition compared to unsubstituted analogs, suggesting halogenation improves target engagement .
Allosteric Modulation of nAChRs:
  • 4BP-TQS : Acts as an allosteric agonist for α7 nAChRs, while 4FP-TQS lacks agonist activity but potentiates acetylcholine responses. The mesityl derivative’s larger substituent may sterically hinder interaction with the transmembrane allosteric site, altering efficacy .
Physicochemical Properties:
  • Hydrogen bonding: The sulfonamide group contributes to hydrogen bond donor/acceptor counts, influencing protein binding and metabolic stability .

Key Research Findings

Substituent Position Matters : Halogenation at the 8-position (e.g., bromine, iodine) enhances anticoagulant activity, while mesityl groups may optimize steric and hydrophobic interactions .

Pharmacological Diversity: Minor structural changes (e.g., bromine vs. fluorine on aryl rings) can switch a compound from an allosteric agonist to a potentiator or antagonist .

Synthetic Flexibility: The pyrroloquinoline core allows modular substitution, enabling rapid generation of analogs for SAR studies .

Biological Activity

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrroloquinoline core and a sulfonamide group. Its molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4} with a molecular weight of 317.34 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown moderate to micromolar potency against various strains of bacteria and fungi. A study highlighted the effectiveness of functionalized aminoquinolines derived from related structures against malaria strains and other infectious diseases, suggesting that this compound may possess comparable activities .

COX-2 Inhibition

The compound's potential as a COX-2 inhibitor has been investigated in several studies. Compounds with similar quinazolinone structures have demonstrated varying degrees of COX-2 inhibitory activity. For example, one study found that specific derivatives exhibited up to 47.1% inhibition at a concentration of 20 μM . This suggests that this compound may also inhibit COX-2 activity effectively.

Study on Antiplasmodial Activity

A notable study assessed the antiplasmodial activity of various pyrroloquinoline derivatives against Plasmodium falciparum. The results indicated that certain structural modifications significantly enhanced their efficacy against malaria parasites. This research underscores the potential of N-mesityl derivatives in developing new antimalarial agents .

Diuretic Properties

Another investigation focused on polymorphic modifications of related pyrrolo compounds revealed their diuretic properties. These findings suggest that N-mesityl derivatives could be explored for their therapeutic applications in hypertension due to their ability to promote diuresis .

Research Findings Summary

Activity Effectiveness Reference
AntimicrobialModerate to micromolarVandekerckhove et al., 2015
COX-2 InhibitionUp to 47.1% inhibitionPMC3816667
AntiplasmodialSignificant efficacyShishkina et al., 2018
DiureticPromotes diuresisShishkina et al., 2018

Q & A

Q. How can researchers optimize the synthetic yield of N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters:

  • Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance sulfonamide coupling efficiency .
  • Temperature control : Reactions involving sulfonamide intermediates often proceed optimally at 80–100°C, balancing reactivity and decomposition risks .
  • Catalyst use : Acidic conditions (e.g., H₂SO₄ in ethanol) improve cyclization steps in pyrroloquinoline frameworks .
  • Statistical design : Employ Design of Experiments (DoE) to minimize trial runs while assessing variables like stoichiometry, solvent ratio, and time .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • X-ray crystallography : Resolve the core pyrroloquinoline skeleton and confirm substituent positions (e.g., mesityl and sulfonamide groups) using monoclinic crystal system parameters (P2₁/c space group, β = 112.3°) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature applications .
  • X-ray powder diffraction (XRPD) : Validate crystallinity and polymorphic purity by matching experimental patterns with simulated data .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonamide proton environments (δ 7.5–8.5 ppm for aromatic protons) and carbonyl groups (δ 170–180 ppm) .

Q. How can computational methods guide reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., cyclization barriers in pyrroloquinoline formation) using density functional theory (DFT) .
  • Reaction path search algorithms : Identify optimal conditions (e.g., solvent polarity, temperature) by simulating energy profiles for sulfonamide coupling steps .
  • Data-driven optimization : Apply machine learning to historical reaction data (e.g., yields, byproducts) to prioritize experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR shifts with X-ray-derived torsion angles to detect conformational flexibility (e.g., mesityl group rotation causing NMR signal splitting) .
  • Dynamic NMR studies : Probe temperature-dependent spectral changes to identify slow-exchange processes (e.g., sulfonamide tautomerism) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain discrepancies in solution-phase data .

Q. What experimental strategies ensure stability of this compound under biological assay conditions?

Methodological Answer:

  • pH stability profiling : Conduct accelerated degradation studies in buffers (pH 2–10) to identify labile functional groups (e.g., sulfonamide hydrolysis at acidic pH) .
  • Light and oxygen sensitivity : Use controlled-atmosphere storage (argon) and amber vials to prevent photooxidation of the pyrroloquinoline core .
  • Lyophilization : For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain integrity .

Q. How can multi-step synthesis challenges (e.g., low yields in cyclization steps) be mitigated?

Methodological Answer:

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., enolates or Schiff bases) via LC-MS to optimize reaction flow .
  • Microwave-assisted synthesis : Reduce cyclization times (e.g., from 30 hours to 2 hours) while improving yields by 20–30% .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonamide formation) .

Q. What methodologies are used to study this compound’s biological activity against resistant bacterial strains?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) assays : Test against Staphylococcus aureus and Escherichia coli with varying antibiotic resistance profiles .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide substituents (e.g., fluorinated or selenolo groups) to correlate activity with electronic effects .
  • Molecular docking : Simulate binding interactions with bacterial target proteins (e.g., DNA gyrase) to rationalize potency differences .

Q. How can reaction mechanisms for sulfonamide functionalization be elucidated?

Methodological Answer:

  • Isotopic labeling : Use 15N^{15}N-labeled sulfonamides to track nitrogen migration during reactions via 1H^1H-15N^{15}N HMBC NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated and deuterated compounds to identify rate-determining steps .
  • In situ FTIR monitoring : Detect transient intermediates (e.g., sulfonic acids) during oxidation or reduction steps .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 2–5 mg/mL in PBS) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) that convert to active sulfonamides in vivo .
  • Nanoparticle encapsulation : Use PLGA-based carriers to achieve sustained release while bypassing solubility limitations .

Q. How can researchers design SAR studies for pyrroloquinoline derivatives?

Methodological Answer:

  • Substituent scanning : Systematically vary substituents at positions 4 (mesityl) and 8 (sulfonamide) to map steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
  • Parallel synthesis : Generate libraries of 50–100 analogs via automated solid-phase techniques for high-throughput screening .

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